molecular formula C22H19ClN2O4S B4922927 N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide

N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B4922927
M. Wt: 442.9 g/mol
InChI Key: BBJKDGGBTPIEFK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the acylation of 3-acetylphenylamine with 4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an allosteric modulator of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-4-chloro-3-[(2-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-14-6-3-4-9-20(14)25-30(28,29)21-13-17(10-11-19(21)23)22(27)24-18-8-5-7-16(12-18)15(2)26/h3-13,25H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJKDGGBTPIEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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